

A Comparative Guide to the NMR Spectra of Dibromofluoromethane and Its Derivatives

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Compound of Interest

Compound Name: *Dibromofluoromethane*

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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds, a class of molecules with increasing importance in pharmaceuticals, agrochemicals, and materials science. This guide provides a comparative analysis of the ^1H , ^{13}C , and ^{19}F NMR spectra of **dibromofluoromethane** (CHBr_2F) and its derivatives, offering a valuable resource for the interpretation of their spectral data. We present a detailed examination of chemical shifts, coupling constants, and splitting patterns, supported by experimental data and protocols.

Data Presentation: A Comparative Overview

The following tables summarize the key NMR spectral data for **dibromofluoromethane** and related compounds. These values provide a baseline for understanding the influence of atomic substitution on the magnetic environment of the nuclei.

Table 1: ^1H , ^{13}C , and ^{19}F NMR Data for **Dibromofluoromethane** and Comparison Compounds in CDCl_3

Compound	Formula	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	¹⁹ F Chemical Shift (δ, ppm)
Dibromofluoromethane[1]	CHBr ₂ F	7.71 (d, J = 48.3 Hz)	73.8 (d, J = 315.0 Hz)	-84.08 (d, J = 48.9 Hz)
Dibromomethane [2][3]	CH ₂ Br ₂	4.95	19.2	N/A
Bromodifluoromethane	CHBrF ₂	Data not readily available	Data not readily available	Data not readily available

Note: The solvent is CDCl₃ unless otherwise specified. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is denoted as d (doublet).

Table 2: ¹H NMR Data for **Dibromofluoromethane** Derivatives

Compound	Formula	¹ H Chemical Shift (δ, ppm)	Solvent
Ethyl dibromofluoroacetate[4]	CBr ₂ FCO ₂ CH ₂ CH ₃	4.4 (q), 1.4 (t)	CDCl ₃
Dibromoacetic acid[5]	CBr ₂ HCO ₂ H	5.86	CDCl ₃

Interpreting the Spectra: Key Features and Comparisons

The NMR spectra of **dibromofluoromethane** reveal characteristic features arising from the interplay of the different halogen atoms and the proton.

- ¹H NMR of Dibromofluoromethane:** The proton signal appears as a doublet at 7.71 ppm with a large coupling constant of 48.3 Hz.[1] This splitting is due to the coupling with the adjacent fluorine atom (²JHF). The significant downfield shift compared to dibromomethane (4.95 ppm) is a result of the strong electron-withdrawing effect of the fluorine atom.

- **^{13}C NMR of Dibromofluoromethane:** The carbon signal is a doublet centered at 73.8 ppm, with a very large one-bond carbon-fluorine coupling constant (^1JCF) of 315.0 Hz.[1] This large coupling is a hallmark of directly bonded carbon and fluorine atoms.
- **^{19}F NMR of Dibromofluoromethane:** The fluorine spectrum displays a doublet at -84.08 ppm, with a coupling constant of 48.9 Hz, corresponding to the coupling with the geminal proton (^2JFH).[1] The chemical shift is within the typical range for fluoromethyl groups.[6]

Comparison with Related Halomethanes:

- **Dibromomethane (CH_2Br_2):** The proton signal is a singlet at 4.95 ppm, and the carbon signal is at 19.2 ppm.[2][3] The absence of fluorine results in simpler spectra with no H-F or C-F coupling. The upfield chemical shifts compared to CHBr_2F highlight the deshielding effect of fluorine.
- **Impact of Additional Fluorine (e.g., in Bromodifluoromethane, CHBrF_2):** While specific data for CHBrF_2 was not readily available in the initial search, it is expected that the proton chemical shift would be even further downfield due to the presence of two fluorine atoms. The ^{19}F NMR would likely show a doublet due to H-F coupling.

Analysis of Derivatives:

- **Ethyl dibromofluoroacetate ($\text{CBr}_2\text{FCO}_2\text{CH}_2\text{CH}_3$):** The replacement of the hydrogen with an ester group removes the characteristic H-F coupling in the ^1H NMR spectrum. The spectrum is now dominated by the signals of the ethyl group, a quartet around 4.4 ppm and a triplet around 1.4 ppm.[4]
- **Dibromoacetic acid ($\text{CBr}_2\text{HCO}_2\text{H}$):** The proton attached to the α -carbon appears at 5.86 ppm.[5] The acidic proton would be observed much further downfield, typically above 10 ppm.

Experimental Protocols

Reproducible and high-quality NMR data are contingent on standardized experimental procedures.

1. Sample Preparation:

- Solids: Weigh 5-25 mg of the compound into a clean, dry vial.
- Liquids: Use 1-2 drops of the liquid sample.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for halogenated compounds.^{[7][8]}
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically a very small amount to avoid obscuring sample peaks). However, modern spectrometers can often lock onto the deuterium signal of the solvent for referencing.
- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.^{[7][9]}

2. NMR Data Acquisition:

The following are typical parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 300-600 MHz).

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
 - Spectral Width (SW): Approximately 15-20 ppm, centered around 5-7 ppm.
 - Acquisition Time (AQ): 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds.
 - Number of Scans (NS): 8-16 for moderately concentrated samples.
- ¹³C NMR:
 - Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

- Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-10 seconds.
- Number of Scans (NS): 128 to 1024 or more, depending on the sample concentration, due to the low natural abundance of ^{13}C .
- ^{19}F NMR:
 - Pulse Program: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired.
 - Spectral Width (SW): A wide spectral width (e.g., 200-300 ppm) is often necessary due to the large chemical shift range of ^{19}F .[\[6\]](#)
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 1-5 seconds.
 - Number of Scans (NS): 16-64, as ^{19}F is a sensitive nucleus with 100% natural abundance.[\[6\]](#)

Visualizing Molecular Interactions and Workflows

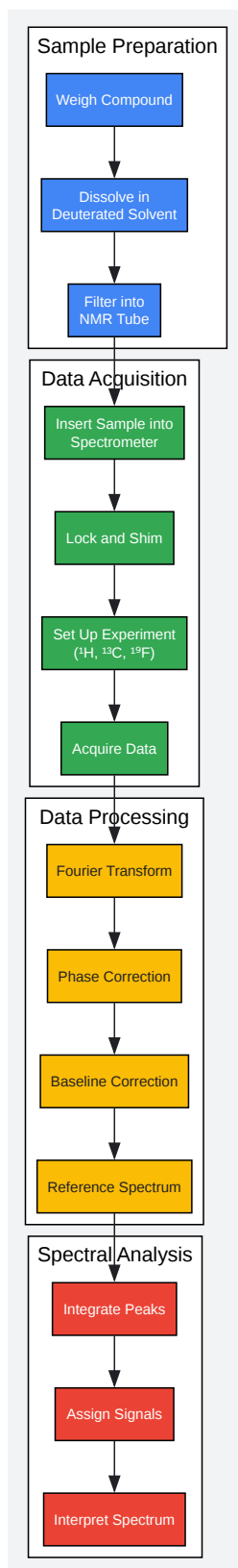
Spin-Spin Coupling in **Dibromofluoromethane**

The following diagram illustrates the key spin-spin coupling interactions in the **dibromofluoromethane** molecule that give rise to the observed splitting patterns in the NMR spectra.

Caption: Spin-spin coupling in CHBr_2F .

Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.



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Caption: NMR experimental workflow.

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